Methyl thiosalicylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)6-4-2-3-5-7(6)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQGCWNPCFABAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863468 | |

| Record name | Methyl 2-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4892-02-8 | |

| Record name | Methyl thiosalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4892-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, o-mercapto-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004892028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl thiosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl Thiosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl thiosalicylate chemical properties and structure

An In-depth Technical Guide to Methyl Thiosalicylate: Structure, Properties, and Synthetic Utility

Abstract: Methyl thiosalicylate (CAS No. 4892-02-8), the methyl ester of 2-mercaptobenzoic acid, is a highly versatile bifunctional organic compound. Its unique structure, incorporating both a nucleophilic thiol and an electrophilic ester ortho to each other on an aromatic ring, makes it a valuable intermediate in diverse fields, including medicinal chemistry, organocatalysis, and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, intended for researchers, chemists, and professionals in drug development.

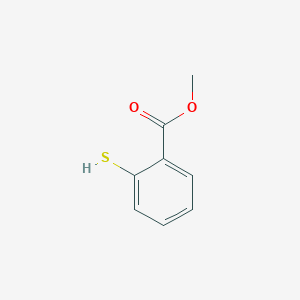

Compound Identification and Structure

Methyl thiosalicylate is systematically known as methyl 2-sulfanylbenzoate according to IUPAC nomenclature.[1] It is also commonly referred to as Methyl 2-mercaptobenzoate or Thiosalicylic Acid Methyl Ester.[2]

-

Molecular Formula: C₈H₈O₂S[3]

The molecule's structure consists of a benzene ring substituted with a methyl carboxylate group (-COOCH₃) and a thiol group (-SH) at adjacent positions (ortho substitution). This arrangement is critical to its reactivity, enabling it to act as a bidentate ligand and facilitating intramolecular cyclization reactions.

Physicochemical Properties

Methyl thiosalicylate is typically a clear, colorless to light yellow or light green liquid at room temperature.[3][7][8] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Clear colorless to light yellow/green liquid | [3][7][9] |

| Boiling Point | 98-100 °C at 2 mmHg | [3][5][10] |

| Density | 1.223 g/mL at 25 °C | [3][5][10] |

| Refractive Index (n²⁰/D) | 1.591 | [3][5][10] |

| Flash Point | >110 °C (>230 °F) - Closed Cup | [5][7][9] |

| Storage Temperature | Room temperature, recommended <15°C in a dark place | |

| Sensitivity | Air sensitive | [8][9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of methyl thiosalicylate.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. A representative spectrum in CDCl₃ shows a singlet for the methyl ester protons around 3.91 ppm and a singlet for the thiol proton at approximately 4.68 ppm. The aromatic region displays complex multiplets between 7.14 and 8.01 ppm, corresponding to the four protons on the benzene ring.[3]

-

IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands confirming the presence of key functional groups. Notable peaks include the S-H stretching vibration, the strong C=O stretching of the ester group (typically around 1700 cm⁻¹), and bands corresponding to aromatic C=C and C-H stretching.[1][6]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak [M]⁺ at m/z = 168, confirming the molecular weight. A prominent peak is often observed at m/z = 136, corresponding to the loss of the methoxy group (-OCH₃) followed by rearrangement.[1]

Synthesis and Purification Protocol

Methyl thiosalicylate is most commonly prepared via Fischer esterification of thiosalicylic acid using methanol in the presence of an acid catalyst. The following protocol is a self-validating system, where successful synthesis is confirmed by purification and subsequent spectroscopic analysis.

Principle of Synthesis

The carboxylic acid group of thiosalicylic acid is protonated by the strong acid catalyst (sulfuric acid), making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester product. The reaction is reversible and is typically driven to completion by using an excess of methanol and refluxing to remove water.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established synthetic procedures.[3]

Step 1: Reaction Setup

-

To a 1 L round-bottom flask, add 40 g of thiosalicylic acid and 600 mL of methanol.

-

Stir the mixture to dissolve the solid.

-

Cool the flask in an ice bath to approximately 5 °C. This is crucial to control the exothermic heat generated upon adding the strong acid catalyst.

-

Slowly and dropwise, add 42 mL of concentrated sulfuric acid over a period of 10 minutes while maintaining the temperature below 15 °C.

Step 2: Reflux

-

Fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain this state for 14 hours. The prolonged heating ensures the reaction proceeds to completion.

Step 3: Workup and Extraction

-

After 14 hours, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the excess methanol.

-

Dilute the resulting concentrate with 400 mL of dichloromethane and 400 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 200 mL of saturated sodium bicarbonate solution (to neutralize any remaining sulfuric acid and unreacted thiosalicylic acid) and 400 mL of saturated brine (to remove residual water and water-soluble impurities).

-

Dry the organic layer over anhydrous sodium sulfate.

Step 4: Purification

-

Filter off the drying agent.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude oil by fractional distillation under reduced pressure (boiling point: ~118 °C at 7 mmHg) to obtain pure methyl thiosalicylate as a clear oil.[3] The yield should be approximately 96%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of methyl thiosalicylate.

Reactivity and Key Applications

The unique arrangement of the thiol and methyl ester groups makes methyl thiosalicylate a valuable and versatile building block in organic synthesis.

Core Reactivity

-

Nucleophilic Thiol: The thiol group (-SH) is a potent nucleophile and can readily undergo S-alkylation, S-acylation, and addition reactions.

-

Electrophilic Ester: The ester group is susceptible to nucleophilic attack, primarily hydrolysis or amidation, to form the corresponding carboxylic acid or amides.

-

Bidentate Ligand: The molecule can act as an anionic bidentate ligand, coordinating to metal centers through the deprotonated thiolate and the ester's carbonyl oxygen. This property is exploited in the preparation of technetium(I) and rhenium(I) complexes for potential radiopharmaceutical applications.[3][5]

Major Applications in Synthesis

-

Synthesis of Thioxanthones: Methyl thiosalicylate is a key precursor for synthesizing thioxanthone derivatives.[3] Thioxanthones are important organocatalysts, particularly for enantioselective photocycloaddition reactions induced by visible light.[5]

-

Heterocycle Synthesis: It serves as a starting material for various fused heterocyclic systems. For example, it is used to synthesize[3]benzothieno[3,2-b]furan and benzisothiazolone derivatives, which are scaffolds of interest in medicinal chemistry.[3][5]

-

Medicinal Chemistry: Beyond its role as an intermediate, methyl thiosalicylate itself has been investigated for its potential to prevent mercury-induced toxicity.[3][8]

Application Workflow: Thioxanthone Synthesis

Caption: General pathway for synthesizing the thioxanthone core from methyl thiosalicylate.

Safety, Handling, and Storage

Methyl thiosalicylate is considered a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][7] It causes skin irritation and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[11][12] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[11][13]

-

Handling: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] As the compound is air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the thiol group.[8]

References

-

The Role of Methyl Thiosalicylate in Advanced Chemical Synthesis. LookChem. [Link]

-

CAS NO. 607-83-0 | DIETHYL 2-HEPTYLMALONATE. Pharmaffiliates. [Link]

-

607-83-0 | dietil heptylpropanedioate. ChemIndex. [Link]

-

Benzoic acid, 2-mercapto-, methyl ester | C8H8O2S. PubChem. [Link]

-

CAS No : 4892-02-8 | Product Name : Methyl 2-Mercaptobenzoate. Pharmaffiliates. [Link]

-

METHYL THIOSALICYLATE. Chongqing Chemdad Co., Ltd. [Link]

-

Benzoic acid, o-mercapto-, methyl ester. NIST WebBook. [Link]

-

Methyl thiosalicylate. CAS Common Chemistry. [Link]

-

Methyl Salicylate: A Reactive Chemical Warfare Agent Surrogate to Detect Reaction With Hypochlorite. PubMed. [Link]

-

Natural abundance 2H-ERETIC-NMR authentication of the origin of methyl salicylate. PubMed. [Link]

-

Methyl salicylate. NIST WebBook. [Link]

-

Methyl salicylate. NIST WebBook. [Link]

-

Methyl Salicylate | C8H8O3. PubChem. [Link]

Sources

- 1. Benzoic acid, 2-mercapto-, methyl ester | C8H8O2S | CID 21009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. チオサリチル酸メチル | Methyl Thiosalicylate | 4892-02-8 | 東京化成工業株式会社 [tcichemicals.com]

- 3. METHYL THIOSALICYLATE | 4892-02-8 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzoic acid, o-mercapto-, methyl ester [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. METHYL THIOSALICYLATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. parchem.com [parchem.com]

- 10. 硫代水杨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.nl [fishersci.nl]

Methyl thiosalicylate synthesis from thiosalicylic acid

An In-Depth Technical Guide to the Synthesis of Methyl Thiosalicylate from Thiosalicylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of methyl thiosalicylate from thiosalicylic acid. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates experimental choices, and offers a self-contained protocol grounded in authoritative literature.

Introduction and Strategic Importance

Methyl thiosalicylate (CAS 4892-02-8), the methyl ester of thiosalicylic acid, is a versatile chemical intermediate of significant interest in advanced organic synthesis.[1][2] Its molecular architecture, featuring both a thiol (-SH) and a methyl ester (-COOCH₃) group on an aromatic ring, makes it a valuable precursor for a range of complex molecules.[1] It is a key building block in the synthesis of thioxanthone, which serves as an efficient organocatalyst in specialized photocycloaddition reactions.[1][3] Furthermore, its ability to act as an anionic bidentate ligand is crucial for preparing metal complexes used in medicinal chemistry and catalysis.[1][3] Given its utility, a robust and well-understood synthetic protocol is essential for laboratories engaged in fine chemical synthesis and drug discovery.

This guide focuses on the most direct and widely employed method for its preparation: the direct esterification of thiosalicylic acid with methanol, catalyzed by a strong acid.[4]

The Reaction Principle: Fischer-Speier Esterification

The conversion of thiosalicylic acid to its methyl ester is a classic example of the Fischer-Speier esterification.[5] This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water.[6]

The Role of the Acid Catalyst: The reaction's success hinges on the use of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[7] Carboxylic acids are not sufficiently electrophilic to be readily attacked by a weak nucleophile like methanol. The acid catalyst protonates the carbonyl oxygen of the thiosalicylic acid.[8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the oxygen atom of methanol.[6][8]

Driving the Equilibrium: The Fischer esterification is a reversible process, existing in equilibrium between the reactants (acid and alcohol) and the products (ester and water).[6][7] To achieve a high yield, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's Principle. This is accomplished through two primary strategies in this protocol:

-

Use of Excess Reactant: The alcohol (methanol) is used in large excess, serving as both a reactant and the solvent. This high concentration of a reactant drives the reaction forward.[7][9]

-

Removal of Water: While not always explicitly removed with apparatus like a Dean-Stark trap in this specific procedure, the concentrated sulfuric acid also acts as a dehydrating agent, sequestering the water produced and preventing the reverse hydrolysis reaction.[10][11]

Reaction Mechanism Visualization

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.

Caption: High-level experimental workflow for synthesis.

Product Characterization and Quality Control

Confirmation of the product's identity and purity is critical.

Table 2: Physicochemical Properties of Methyl Thiosalicylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₂S | [12] |

| Molecular Weight | 168.21 g/mol | [12] |

| Appearance | Clear colorless to light yellow/green liquid | [13][14] |

| Boiling Point | 98-100 °C / 2 mmHg | [14][12] |

| Density | 1.223 g/mL at 25 °C | [14][12] |

| Refractive Index (n²⁰/D) | 1.591 | [14][12]|

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the primary technique for structural verification. The ¹H NMR spectrum (in CDCl₃) of methyl thiosalicylate will show characteristic peaks. [13] * A singlet at ~3.91 ppm corresponding to the three protons of the methyl ester (-OCH₃).

-

A singlet for the thiol proton (-SH) at ~4.68 ppm.

-

A series of multiplets or distinct signals in the aromatic region (~7.14-8.01 ppm) corresponding to the four protons on the benzene ring.

-

-

Gas Chromatography (GC): GC analysis is an effective method to determine the purity of the final product, which should ideally be >97%. [3]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

-

Thiosalicylic Acid: Causes skin, eye, and respiratory irritation. [15]Avoid inhalation of dust and direct contact. [15]* Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care. Always add acid to other liquids slowly; never the other way around.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane: Volatile and a suspected carcinogen. Minimize exposure by handling only in a fume hood.

-

General: Ensure eyewash stations and safety showers are readily accessible. [16]Dispose of all chemical waste in accordance with local, regional, and national regulations. [16][17]

References

- Smolecule. (2023, September 14).

- ResearchGate. (2016). Esterification of various carboxylic acids with methanol over 0.

- Chemistry Stack Exchange. (2023, July 16). Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride?

- ChemicalBook. (2025, July 24).

- Google Patents. (n.d.).

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Spectrum Chemical. (2018, March 6).

- Fisher Scientific. (2010, November 16).

- Thermo Fisher Scientific. (2010, November 16).

- ChemicalBook. (2025, November 1).

- Master Organic Chemistry. (n.d.).

- Sigma-Aldrich. (2024, August 7).

- Angene. (n.d.).

- Unknown. (n.d.). 22.

- ChemicalBook. (n.d.).

- Unknown. (n.d.).

- Wikipedia. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Unknown. (n.d.).

- Chongqing Chemdad Co., Ltd. (n.d.).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.). Benzoic acid, 2-mercapto-, methyl ester.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzoic acid, 2-mercapto-, methyl ester | C8H8O2S | CID 21009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylthiosalicylat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Buy Methyl thiosalicylate | 4892-02-8 [smolecule.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. athabascau.ca [athabascau.ca]

- 12. Methyl thiosalicylate 97 4892-02-8 [sigmaaldrich.com]

- 13. METHYL THIOSALICYLATE | 4892-02-8 [chemicalbook.com]

- 14. METHYL THIOSALICYLATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

A Spectroscopic Guide to Methyl Thiosalicylate for the Research Scientist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thiosalicylate (2-mercaptobenzoic acid methyl ester), a sulfur analog of methyl salicylate, is a valuable building block in organic synthesis and drug discovery. Its unique structural features, combining an aromatic ring, a thioether group, and a methyl ester, make it a versatile precursor for the synthesis of various heterocyclic compounds and molecules with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of methyl thiosalicylate, offering insights into the relationship between its molecular structure and its spectral characteristics.

Molecular Structure of Methyl Thiosalicylate

The structural formula of methyl thiosalicylate is presented below. This guide will systematically dissect the spectroscopic data to correlate the signals with the specific protons, carbon atoms, and functional groups within this molecule.

Caption: Molecular Structure of Methyl Thiosalicylate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, their connectivity, and the number of different types of protons and carbons.

A. Experimental Protocol: Acquiring NMR Spectra

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of methyl thiosalicylate in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

-

Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. Instrument Setup (¹H NMR):

-

The ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer.

-

Key parameters to set include:

-

Pulse Angle: A 30-45 degree pulse is commonly used for routine spectra.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A 1-2 second delay between pulses is sufficient for most protons in methyl thiosalicylate.

-

Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

3. Instrument Setup (¹³C NMR):

-

The ¹³C NMR spectrum is acquired on the same spectrometer, but with a different probe tuning.

-

Key parameters include:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-5 second delay is recommended due to the longer relaxation times of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

B. ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of methyl thiosalicylate in CDCl₃ exhibits distinct signals corresponding to the aromatic protons, the methyl ester protons, and the thiol proton.

¹H NMR Data (200 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.01 | d | 1H | Ar-H |

| 7.30 | d | 2H | Ar-H |

| 7.14 | m | 1H | Ar-H |

| 4.68 | s | 1H | S-H |

| 3.91 | s | 3H | -OCH₃ |

Interpretation:

-

Aromatic Protons (δ 7.14 - 8.01 ppm): The signals in this region are characteristic of protons attached to a benzene ring. The downfield shift is due to the deshielding effect of the aromatic ring current. The complex splitting patterns (doublet and multiplet) arise from spin-spin coupling between adjacent protons on the ring. The proton ortho to the ester group is expected to be the most downfield due to the electron-withdrawing nature of the carbonyl group.

-

Thiol Proton (δ 4.68 ppm): The singlet at 4.68 ppm corresponds to the proton of the thiol (-SH) group.[1] This chemical shift can be variable and is sensitive to concentration, temperature, and solvent. The absence of splitting indicates no adjacent protons.

-

Methyl Protons (δ 3.91 ppm): The sharp singlet at 3.91 ppm integrates to three protons and is assigned to the methyl group of the ester functionality (-OCH₃).[1] The singlet nature of this peak is due to the absence of any neighboring protons.

C. ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum of methyl thiosalicylate will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Predicted ¹³C NMR Data and Assignments

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~138 | Ar-C (quaternary, attached to S) |

| ~133 | Ar-C (quaternary, attached to C=O) |

| ~132 | Ar-CH |

| ~131 | Ar-CH |

| ~126 | Ar-CH |

| ~124 | Ar-CH |

| ~52 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~168 ppm): The most downfield signal is attributed to the carbonyl carbon of the ester group. Its significant downfield shift is due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons (δ ~124 - 138 ppm): The signals in this region correspond to the six carbons of the benzene ring. The two quaternary carbons (attached to the thiol and ester groups) will generally have different chemical shifts from the four protonated aromatic carbons. The specific assignments can be confirmed using advanced NMR techniques like HSQC and HMBC.

-

Methyl Carbon (δ ~52 ppm): The most upfield signal is assigned to the methyl carbon of the ester group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Experimental Protocol: Acquiring an IR Spectrum

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is a common and convenient method for liquid samples.

-

Place a small drop of methyl thiosalicylate directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure good contact between the sample and the crystal.

2. Instrument Setup:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

B. IR Spectrum and Interpretation

The IR spectrum of methyl thiosalicylate is characterized by several key absorption bands that confirm the presence of its functional groups.

Key IR Absorption Bands [2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3060 | Medium | C-H stretch | Aromatic |

| ~2950 | Medium | C-H stretch | -OCH₃ |

| ~2550 | Weak | S-H stretch | Thiol |

| ~1700 | Strong | C=O stretch | Ester |

| ~1590, 1480, 1440 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester |

| ~750 | Strong | C-H bend | Ortho-disubstituted Aromatic |

Interpretation:

-

S-H Stretch (~2550 cm⁻¹): A weak absorption band around 2550 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol group. This is a key diagnostic peak for methyl thiosalicylate.

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The exact position of this band can be influenced by conjugation with the aromatic ring.

-

Aromatic C-H and C=C Stretches: The bands around 3060 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

-

Aliphatic C-H Stretch (~2950 cm⁻¹): The absorption at approximately 2950 cm⁻¹ corresponds to the C-H stretching vibrations of the methyl group.

-

C-O Stretch (~1250 cm⁻¹): A strong band around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.

-

Ortho-disubstitution (~750 cm⁻¹): The strong band around 750 cm⁻¹ is a characteristic out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

A. Experimental Protocol: Acquiring a Mass Spectrum

1. Ionization Method (Electron Ionization - EI):

-

Electron ionization is a hard ionization technique that causes significant fragmentation, providing valuable structural information.

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

2. Mass Analyzer:

-

The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

3. Data Acquisition:

-

The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

B. Mass Spectrum and Interpretation

The mass spectrum of methyl thiosalicylate will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ion peaks.

Predicted Mass Spectrum Fragmentation

| m/z | Ion Structure |

| 168 | [M]⁺ (Molecular Ion) |

| 137 | [M - OCH₃]⁺ |

| 136 | [M - CH₃OH]⁺ |

| 108 | [C₆H₄S]⁺ |

| 92 | [C₆H₄]⁺ |

Interpretation and Fragmentation Pathway:

Caption: Proposed Mass Spectrometry Fragmentation Pathway of Methyl Thiosalicylate.

-

Molecular Ion (m/z 168): The peak at m/z 168 corresponds to the intact methyl thiosalicylate molecule that has lost one electron.[3] This confirms the molecular weight of the compound.

-

Loss of a Methoxy Radical (m/z 137): A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), resulting in the formation of a benzoyl-type cation at m/z 137.

-

Loss of Methanol (m/z 136): Another characteristic fragmentation is the loss of a neutral methanol molecule (CH₃OH), leading to the ion at m/z 136.

-

Further Fragmentation: The fragment at m/z 136 can further lose carbon monoxide (CO) to give the ion at m/z 108. Subsequent loss of sulfur can lead to the ion at m/z 76.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of methyl thiosalicylate. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum establishes the molecular weight and provides structural insights through its fragmentation pattern. This information is crucial for any researcher working with this compound, enabling confident identification, purity assessment, and the elucidation of reaction products in synthetic chemistry and drug development.

References

Sources

Physical properties of Methyl thiosalicylate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Methyl Thiosalicylate

Introduction: The Chemical Profile of Methyl Thiosalicylate

Methyl thiosalicylate (CAS No: 4892-02-8), also known as Methyl 2-mercaptobenzoate, is an organosulfur compound with the chemical formula C₈H₈O₂S. As the methyl ester of thiosalicylic acid, it serves as a crucial intermediate in organic synthesis. Its applications include the preparation of thioxanthone-based organocatalysts for photocycloaddition reactions and the synthesis of various benzisothiazolone derivatives and other fused benzoheterocyclic compounds[1][2]. Understanding its fundamental physical properties is a prerequisite for its effective handling, purification, and application in complex synthetic pathways, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed examination of its boiling point and density, offering field-proven insights into their determination and significance.

Section 1: Boiling Point Analysis under Reduced Pressure

A critical physical constant for any liquid is its boiling point. For methyl thiosalicylate, this property is invariably reported under reduced pressure. This is a deliberate experimental choice rooted in the compound's thermal stability. Attempting to distill methyl thiosalicylate at atmospheric pressure would require high temperatures that could lead to decomposition, oxidation of the thiol group, or other unwanted side reactions, compromising the purity and yield of the material. Therefore, vacuum distillation is the standard and necessary method for its purification.

Reported values for the boiling point of methyl thiosalicylate vary depending on the specific pressure at which the measurement was taken:

This pressure dependence is a fundamental characteristic of liquids, and for a research setting, it underscores the importance of precise pressure control and monitoring during distillation to achieve reproducible results. The slight variations in reported ranges at similar pressures can be attributed to minor differences in the purity of the samples or the calibration of the measurement apparatus.

Section 2: Density and Specific Gravity

The density of a substance is a measure of its mass per unit volume and is a key parameter for solvent selection, reaction concentration calculations, and material characterization. For methyl thiosalicylate, the density is consistently reported to be significantly greater than that of water.

The available data indicates a density of approximately 1.223 g/mL at 25 °C [1][3]. Another source provides a slightly broader range of 1.2 ± 0.1 g/cm³ , which is equivalent to g/mL[4]. Furthermore, its specific gravity, a dimensionless quantity representing the ratio of its density to that of water at a specified temperature, is reported as 1.23 at 20 °C (relative to water at 20 °C). This high density is an important consideration for liquid-liquid extractions, where methyl thiosalicylate would typically constitute the lower organic phase when used with aqueous solutions.

Data Summary: Physical Properties of Methyl Thiosalicylate

For ease of comparison and quick reference, the key physical properties discussed are summarized in the table below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 98-100 °C | at 2 mmHg | Sigma-Aldrich, ChemicalBook[1][3] |

| 115-119 °C | at 1-2 Torr | ECHEMI[4] | |

| 123 °C | at 11 mmHg | Tokyo Chemical Industry | |

| Density | 1.223 g/mL | at 25 °C | Sigma-Aldrich, ChemicalBook[1][3] |

| 1.2 ± 0.1 g/cm³ | Not Specified | ECHEMI[4] | |

| Specific Gravity | 1.23 | 20°C / 20°C | Tokyo Chemical Industry |

Section 3: Experimental Protocol for Property Verification

To ensure the quality and identity of methyl thiosalicylate in a laboratory setting, researchers may need to verify its physical properties. The following section outlines a standard, self-validating methodology for determining the boiling point under reduced pressure and the density.

Workflow for Physical Property Determination

The logical flow for verifying these physical constants is depicted below. This process ensures that the sample is properly prepared, the instruments are calibrated, and the measurements are validated against established references.

Caption: Logical workflow for the experimental determination and validation of boiling point and density.

Step-by-Step Methodology

A. Boiling Point Determination (Reduced Pressure)

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease sparingly on all ground-glass joints to ensure a proper seal.

-

System Integrity Check: Connect the apparatus to a vacuum pump equipped with a cold trap and a digital manometer. Evacuate the system and ensure it can hold a stable vacuum (e.g., at 2 mmHg). This validates the integrity of the seals.

-

Thermometer Calibration: Use a calibrated thermometer. For self-validation, its reading in an ice-water bath (0 °C) and boiling water (100 °C at standard pressure) should be checked.

-

Sample Loading: Charge the distillation flask with the methyl thiosalicylate sample and a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

-

Distillation: Begin stirring and slowly evacuate the system to the target pressure (e.g., 2 mmHg). Once the pressure is stable, begin heating the distillation flask gently using a heating mantle.

-

Data Collection: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This temperature, along with the stable pressure reading from the manometer, is the boiling point under reduced pressure.

B. Density Determination (Pycnometer Method at 25 °C)

-

Instrument Calibration: Calibrate a four-figure analytical balance using a standard weight set. This is a critical step for trustworthiness.

-

Pycnometer Calibration:

-

Thoroughly clean and dry a pycnometer (a glass flask with a precise volume).

-

Weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with deionized, degassed water and place it in a water bath set to 25.0 °C. Allow it to equilibrate for 20 minutes.

-

Adjust the water level to the pycnometer's calibration mark, dry the exterior, and weigh it (m₂).

-

The volume of the pycnometer is calculated as V = (m₂ - m₁) / ρ_water, where ρ_water at 25 °C is a known standard (approx. 0.99704 g/mL).

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill it with methyl thiosalicylate, equilibrate to 25.0 °C in the water bath, adjust to the mark, dry the exterior, and weigh (m₃).

-

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V

Conclusion

The physical properties of methyl thiosalicylate, specifically its boiling point and density, are well-defined in scientific literature. Its boiling point is consistently reported under vacuum, a necessity stemming from its thermal characteristics. Its density is notably higher than water. The experimental protocols detailed herein provide a robust framework for researchers to verify these properties, ensuring material quality and enabling the precise execution of synthetic procedures in drug discovery and development.

References

-

PubChem. Benzoic acid, 2-mercapto-, methyl ester. National Center for Biotechnology Information. [Link][5]

Sources

An In-depth Technical Guide to Methyl Thiosalicylate (CAS 4892-02-8): Properties, Synthesis, and Applications

Introduction

Methyl thiosalicylate (CAS 4892-02-8), also known as Methyl 2-mercaptobenzoate, is a bifunctional organic compound that has emerged as a cornerstone intermediate in advanced organic synthesis.[1] Its unique structure, incorporating both a thiol (-SH) and a methyl ester (-COOCH₃) group on an aromatic ring, imparts a versatile reactivity profile.[1] This guide provides an in-depth exploration of Methyl thiosalicylate, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, detail its synthesis, elucidate its chemical reactivity, and survey its critical applications as a precursor in the synthesis of organocatalysts, radiopharmaceuticals, and various heterocyclic systems. Furthermore, we will discuss its potential biological activities and outline the standard analytical methodologies for its characterization, providing a comprehensive technical resource for laboratory and industrial applications.

Compound Profile: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. Methyl thiosalicylate is a clear, colorless to light yellow or light green liquid with a distinctive odor.[2][3] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 4892-02-8 | [3] |

| IUPAC Name | methyl 2-sulfanylbenzoate | [3] |

| Synonyms | Methyl 2-mercaptobenzoate, 2-Mercaptobenzoic acid methyl ester | [4][5] |

| Molecular Formula | C₈H₈O₂S | [3] |

| Molecular Weight | 168.21 g/mol | [6] |

| Appearance | Clear colorless to light yellow or light green liquid | [2][7] |

| Boiling Point | 98-100 °C at 2 mmHg | [2] |

| Density | 1.223 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.591 | [2] |

| SMILES | COC(=O)c1ccccc1S | |

| InChI Key | BAQGCWNPCFABAY-UHFFFAOYSA-N |

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing Methyl thiosalicylate is the Fischer esterification of its parent carboxylic acid, thiosalicylic acid. This acid-catalyzed reaction is a fundamental process in organic chemistry.

Causality of the Fischer Esterification

The reaction involves heating thiosalicylic acid in an excess of methanol, which serves as both the reactant and the solvent. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is essential.[2][8] The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol. Following the attack, a series of proton transfers and the elimination of a water molecule yield the protonated ester. Final deprotonation, typically by another molecule of methanol or the conjugate base of the catalyst, regenerates the acid catalyst and yields the final product, Methyl thiosalicylate. The use of excess methanol helps to shift the equilibrium towards the product side, maximizing the yield.

Standard Laboratory Synthesis Protocol

The following protocol describes a typical laboratory-scale synthesis of Methyl thiosalicylate.

Materials:

-

Thiosalicylic acid (147-93-3)

-

Methanol (67-56-1), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Brine (NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve thiosalicylic acid (e.g., 40 g) in methanol (e.g., 600 mL) in a round-bottom flask equipped with a reflux condenser. Cool the solution to approximately 5°C using an ice bath.[2]

-

Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 42 mL) dropwise to the cooled solution over a period of 10 minutes. The addition should be controlled to manage the exothermic reaction.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 14 hours to ensure the reaction goes to completion.[2]

-

Workup - Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol.[2]

-

Extraction: Dilute the resulting concentrate with dichloromethane (e.g., 400 mL) and deionized water (e.g., 400 mL). Transfer the mixture to a separatory funnel and separate the organic layer.[2]

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (e.g., 200 mL) to neutralize any remaining acid, followed by saturated brine (e.g., 400 mL) to remove residual water and inorganic salts.[2]

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. After drying, filter and concentrate the organic layer to yield the crude product. Further purify the crude oil by fractional distillation under reduced pressure (e.g., at 118°C/7 mmHg) to obtain pure Methyl thiosalicylate.[2] A typical yield for this process is around 96%.[2]

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for Methyl thiosalicylate synthesis.

Chemical Reactivity and Applications in Synthesis

The dual functionality of Methyl thiosalicylate makes it a highly valuable and versatile building block in organic synthesis.[1] Its reactions can be directed at either the thiol or the ester group.

Key Reactions

-

Hydrolysis: The ester group can be hydrolyzed back to a carboxylic acid (thiosalicylic acid) under acidic or basic conditions.[3]

-

Oxidation: The nucleophilic thiol group can be oxidized to form sulfoxides or sulfones.[3]

-

S-Alkylation/Acylation: The thiol group readily participates in nucleophilic substitution reactions with various electrophiles, a key feature in the synthesis of more complex molecules.[3][9]

Applications as a Synthetic Intermediate

Methyl thiosalicylate is instrumental in the synthesis of several classes of important compounds.[1]

-

Thioxanthone Synthesis: It is a key precursor for producing thioxanthones, which are utilized as efficient organocatalysts in enantioselective intramolecular [2+2] photocycloaddition reactions induced by visible light.[10]

-

Heterocyclic Chemistry: It is used to synthesize fused benzoheterocyclic systems like[2]benzothieno[3,2-b]furan and various benzisothiazolone derivatives.[2][10]

-

Coordination Chemistry: It acts as an anionic bidentate ligand in the preparation of '2+1' type complexes with radiometals such as technetium-99m (⁹⁹ᵐTc) and rhenium-188 (¹⁸⁸Re).[2][10] These complexes are investigated for their potential use as diagnostic radiopharmaceuticals.

Molecular Reactivity Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. METHYL THIOSALICYLATE | 4892-02-8 [chemicalbook.com]

- 3. Buy Methyl thiosalicylate | 4892-02-8 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Benzoic acid, 2-mercapto-, methyl ester | C8H8O2S | CID 21009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4892-02-8 | CAS DataBase [m.chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Methyl thiosalicylate 97 4892-02-8 [sigmaaldrich.com]

Reactivity of Methyl thiosalicylate with electrophiles and nucleophiles

An In-Depth Technical Guide to the Reactivity of Methyl Thiosalicylate with Electrophiles and Nucleophiles

Authored by a Senior Application Scientist

Introduction: The Dual-Nature Reactivity of Methyl Thiosalicylate

Methyl 2-mercaptobenzoate, commonly known as methyl thiosalicylate, is a bifunctional aromatic compound of significant interest in synthetic organic chemistry.[1] Its structure, featuring a nucleophilic thiol group and an electrophilic ester carbonyl group attached to a benzene ring, imparts a versatile and dichotomous reactivity profile. This guide provides an in-depth exploration of the core reactions of methyl thiosalicylate, offering field-proven insights into its interactions with both electrophiles and nucleophiles. Understanding this dual reactivity is paramount for researchers and drug development professionals aiming to leverage this molecule as a scaffold or intermediate in the synthesis of complex chemical entities, including thioxanthones, benzisothiazolones, and various pharmaceutical agents.[2][3]

The reactivity of methyl thiosalicylate can be conceptually dissected by examining its three primary functional components: the acidic and highly nucleophilic thiol (-SH), the electrophilic ester carbonyl (C=O), and the aromatic ring, which can engage in substitution reactions.

Caption: Figure 1: Key Reactive Sites of Methyl Thiosalicylate.

PART 1: Reactivity with Electrophiles

The electron-rich centers of methyl thiosalicylate—primarily the sulfur atom and the aromatic ring—are susceptible to attack by electrophiles. The specific site of reaction is dictated by the nature of the electrophile and the reaction conditions, a principle rooted in Hard and Soft Acids and Bases (HSAB) theory.[4][5]

Reactions at the Sulfur Atom: S-Alkylation and S-Acylation

The thiol group is weakly acidic and can be readily deprotonated by a suitable base to form a thiolate anion (RS⁻). This thiolate is a potent, soft nucleophile that preferentially reacts with soft electrophiles, such as alkyl halides and acyl halides.[4][5]

Causality in S-Alkylation

S-alkylation is a cornerstone reaction for modifying the thiol group, proceeding via an SN2 mechanism.[6] The choice of base is critical; a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is preferred to avoid competition with the alkylating agent. The reaction involves the nucleophilic thiolate ion attacking the electrophilic alkyl halide, displacing the halide leaving group.[6]

Caption: Figure 2: General Mechanism of S-Alkylation.

Protocol: Synthesis of Methyl 2-(Methylthio)benzoate

This protocol describes a standard S-methylation, a common derivatization in medicinal chemistry.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 20 mL).

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, driving the formation of the reactive thiolate.

-

Substrate Addition: Slowly add a solution of methyl thiosalicylate (1.68 g, 10 mmol, 1.0 eq) in anhydrous DMF (5 mL) to the suspension. Stir at 0 °C for 30 minutes.

-

Electrophile Addition: Add methyl iodide (CH₃I, 1.56 g, 11 mmol, 1.1 eq) dropwise. Causality: Methyl iodide is a highly reactive, unhindered primary alkyl halide, ideal for SN2 reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 2-(methylthio)benzoate.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of methyl thiosalicylate can undergo electrophilic aromatic substitution (EAS), such as halogenation, nitration, and Friedel-Crafts reactions.[7][8] The regiochemical outcome is governed by the combined directing effects of the two substituents:

-

Thiol Group (-SH): A strongly activating, ortho, para-director due to lone pair donation into the ring.

-

Methyl Ester Group (-COOCH₃): A deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.

The potent activating effect of the thiol group dominates, directing incoming electrophiles primarily to the positions ortho and para to itself (C3 and C5).

| Reaction | Electrophile (E⁺) | Reagents | Expected Major Products |

| Bromination | Br⁺ | Br₂ / FeBr₃ | Methyl 3-bromo-2-mercaptobenzoate, Methyl 5-bromo-2-mercaptobenzoate |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | Methyl 2-mercapto-3-nitrobenzoate, Methyl 2-mercapto-5-nitrobenzoate |

| Acylation | RCO⁺ | RCOCl / AlCl₃ | Methyl 5-acyl-2-mercaptobenzoate (Friedel-Crafts)[9][10] |

Self-Validation Note: Friedel-Crafts reactions can be complicated by the Lewis basicity of the sulfur atom, which can coordinate to the Lewis acid catalyst (e.g., AlCl₃), potentially deactivating the ring. Careful selection of the catalyst and reaction conditions is essential to achieve the desired C-acylation.

Caption: Figure 3: Mechanism of Electrophilic Aromatic Substitution.

PART 2: Reactivity with Nucleophiles

The primary site for nucleophilic attack on methyl thiosalicylate is the electron-deficient carbonyl carbon of the ester group. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

Hydrolysis: Formation of Thiosalicylic Acid

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base to yield thiosalicylic acid and methanol.

-

Base-Catalyzed (Saponification): An irreversible process using a stoichiometric amount of base (e.g., NaOH). The reaction is driven to completion by the formation of the carboxylate salt.

-

Acid-Catalyzed: A reversible equilibrium process requiring an excess of water and a strong acid catalyst (e.g., H₂SO₄).

Ammonolysis and Aminolysis: Synthesis of Amides

The reaction of methyl thiosalicylate with ammonia (ammonolysis) or a primary/secondary amine (aminolysis) yields the corresponding 2-mercaptobenzamide derivative.[11] This reaction is a classic example of nucleophilic acyl substitution.[12]

Caption: Figure 4: Mechanism of Ammonolysis.

Protocol: Synthesis of 2-Mercaptobenzamide

-

Setup: In a sealed pressure vessel, place methyl thiosalicylate (1.68 g, 10 mmol).

-

Reagent: Add a solution of ammonia in methanol (7 N, 20 mL). Causality: Using a concentrated solution of ammonia in an alcoholic solvent under pressure ensures a high concentration of the nucleophile and facilitates the reaction, which can be sluggish at atmospheric pressure.[11][13]

-

Reaction: Seal the vessel and heat to 80-100 °C for 12-24 hours.

-

Workup: After cooling to room temperature, vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure.

-

Purification: Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-mercaptobenzamide.

Reaction with Grignard Reagents: Formation of Tertiary Alcohols

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that react readily with the ester carbonyl.[14] A key characteristic of this reaction is that two equivalents of the Grignard reagent add to the ester.[15][16] The first equivalent adds to form a tetrahedral intermediate, which then collapses to form a ketone. This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol upon acidic workup.[17]

Caption: Figure 5: Reaction with Grignard Reagents.

Trustworthiness Note: It is crucial to use anhydrous conditions for Grignard reactions, as the reagent is a strong base and will be quenched by protic sources like water. Additionally, the acidic thiol proton will react with one equivalent of the Grignard reagent. Therefore, a total of at least three equivalents of the Grignard reagent are required for the reaction to go to completion: one to deprotonate the thiol and two to react with the ester.

Conclusion

Methyl thiosalicylate is a uniquely versatile building block, a direct consequence of the orthogonal reactivity of its functional groups. The nucleophilic sulfur atom provides a handle for modifications via alkylation and acylation, while the aromatic ring can be functionalized through electrophilic substitution, with regioselectivity governed by the powerful activating thiol group. Concurrently, the electrophilic ester carbonyl serves as a site for nucleophilic acyl substitution, enabling the synthesis of amides, or for addition reactions with potent nucleophiles like Grignard reagents to generate tertiary alcohols. This in-depth understanding of its reactivity empowers chemists in pharmaceuticals, agrochemicals, and materials science to strategically employ methyl thiosalicylate in the rational design and synthesis of novel, high-value molecules.

References

-

Jelakam, G., Dey, S., Wotsa, V., & Sivasankar, C. (n.d.). Synthesis of various α‐thiosalicylate esters from the reaction of... ResearchGate. Retrieved from [Link]

-

Wagner, G. (1957). [Synthesis of various derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) from S-beta-D-glucopyranoside. VI. Phenolglycosides]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 290(10), 457-466. Retrieved from [Link]

-

(n.d.). Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones. PubMed. Retrieved from [Link]

-

Shimizu, M., Shimazaki, T., & Hachiya, I. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431. Retrieved from [Link]

-

(n.d.). The Role of Methyl Thiosalicylate in Advanced Chemical Synthesis. Retrieved from [Link]

-

Lo, K. M., Singh, N., & Blackman, A. G. (2024). Selenosalicylate; a little-studied heavy-element analogue of the versatile thiosalicylate ligand. RSC advances, 14(19), 13393–13403. Retrieved from [Link]

-

Asadi, S., Zhang, B., Weng, Z., & Theoharides, T. C. (2010). Luteolin and thiosalicylate inhibit HgCl(2) and thimerosal-induced VEGF release from human mast cells. International journal of immunopathology and pharmacology, 23(4), 1015–1020. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic acylation reaction using methyl salicylate as a leaving group. Retrieved from [Link]

-

Chen, S., Jia, L., Li, X., & Luo, M. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46(02), 263-268. Retrieved from [Link]

-

LoPachin, R. M., & Gavin, T. (2015). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicology, 337, 74–86. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]

-

Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Kitamura, M., & Ishida, Y. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules (Basel, Switzerland), 23(12), 3121. Retrieved from [Link]

-

Ormazábal-Toledo, R., Contreras, R., & Campodónico, P. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 10, 831206. Retrieved from [Link]

-

Xia, H. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences of the United States of America, 118(38). Retrieved from [Link]

-

(n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 21). 4.8: Electrophilic aromatic substitution reactions. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Lin, H.-H. (n.d.). Selective ammonolysis of carboxylic acid derivatives. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Ammonolysis – Knowledge and References. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

-

Chemdad. (n.d.). METHYL THIOSALICYLATE. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-mercapto-, methyl ester. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

LoPachin, R. M., & Gavin, T. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Toxicology, 337, 74-86. Retrieved from [Link]

-

(2021). Synthesis of new thiosulfonate derivatives with quinone and quinoxaline fragments. Chemistry of Heterocyclic Compounds, 57(8), 834-840. Retrieved from [Link]

-

ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

OpenStax. (n.d.). 22.7 Alkylation of Enolate Ions. Organic Chemistry. Retrieved from [Link]

-

Chen, Y., Qi, Z., & Garedew, M. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS omega, 6(46), 31211–31219. Retrieved from [Link]

-

Williams, A. (2013). The ammonolysis of esters in liquid ammonia. Journal of Physical Organic Chemistry, 26(9), 734-739. Retrieved from [Link]

-

Jüstel, P. M. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved from [Link]

-

AMiner. (n.d.). The Reactions Of Methyl Radicals With Thiols. Retrieved from [Link]

-

Mayr, H., & Breugst, M. (2011). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of the American Chemical Society, 133(33), 13096-13106. Retrieved from [Link]

-

Morken, J. P., & Scott, H. K. (2014). Reactions of Benzylboronate Nucleophiles. Israel journal of chemistry, 54(4), 454–464. Retrieved from [Link]

Sources

- 1. Benzoic acid, 2-mercapto-, methyl ester | C8H8O2S | CID 21009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. METHYL THIOSALICYLATE | 4892-02-8 [chemicalbook.com]

- 4. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Ammonolysis - Wikipedia [en.wikipedia.org]

- 12. DSpace [dr.lib.iastate.edu]

- 13. researchgate.net [researchgate.net]

- 14. adichemistry.com [adichemistry.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. leah4sci.com [leah4sci.com]

An In-depth Technical Guide to the Thermal Decomposition of Methyl Thiosalicylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl thiosalicylate, a crucial intermediate in the synthesis of various pharmaceuticals and organic compounds, presents a unique subject for thermal analysis.[1][2] Understanding its behavior under thermal stress is paramount for ensuring process safety, optimizing reaction conditions, and predicting the stability of its derivatives. This guide provides a comprehensive framework for investigating the thermal decomposition of methyl thiosalicylate. It outlines a multi-faceted experimental approach, integrating advanced analytical techniques to elucidate decomposition pathways, kinetics, and product profiles. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar organosulfur compounds.

Introduction: The Significance of Methyl Thiosalicylate

Methyl 2-mercaptobenzoate, commonly known as methyl thiosalicylate, is a bifunctional molecule featuring both a thiol and a methyl ester group attached to a benzene ring. Its structure makes it a versatile precursor in organic synthesis. It is notably used in the production of thioxanthones, which are effective organocatalysts, and in the synthesis of benzisothiazolone derivatives and other fused benzoheterocyclic systems.[1] Given its application in the synthesis of thermally sensitive and biologically active molecules, a thorough understanding of its own thermal stability and decomposition mechanism is of fundamental importance.

This guide will delve into a proposed comprehensive study to characterize the thermal decomposition of methyl thiosalicylate, a topic with limited direct literature coverage. We will explore the theoretical underpinnings of its potential decomposition and lay out a robust experimental plan to validate these hypotheses.

Theoretical Considerations: Potential Decomposition Pathways

The thermal decomposition of methyl thiosalicylate (C₈H₈O₂S) is anticipated to be a complex process involving multiple reaction pathways. Based on its functional groups, we can hypothesize several potential initial bond scission events and subsequent reactions.

-

S-H Bond Cleavage: The thiol group possesses the most labile proton. Homolytic cleavage of the S-H bond would generate a thiyl radical, which could then initiate a cascade of radical reactions.

-

C-S Bond Cleavage: Scission of the aryl C-S bond would lead to the formation of a mercaptobenzoate radical and a methyl radical.

-

Ester Group Decomposition: The methyl ester group could undergo decomposition through several pathways, including intramolecular elimination or cleavage of the C-O or O-CH₃ bonds.

-

Intramolecular Cyclization: The proximity of the thiol and ester groups could facilitate intramolecular cyclization reactions at elevated temperatures, potentially leading to the formation of cyclic thioesters or other heterocyclic compounds.

The ultimate product distribution will be highly dependent on factors such as temperature, heating rate, and the presence of any catalytic species.

A Comprehensive Experimental Workflow for Characterization

To rigorously investigate the thermal decomposition of methyl thiosalicylate, a multi-technique approach is essential. This workflow is designed to provide a holistic understanding of the process, from initial mass loss to the identification of volatile decomposition products.

Caption: Proposed experimental workflow for the thermal decomposition analysis of methyl thiosalicylate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of methyl thiosalicylate by measuring mass loss as a function of temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of methyl thiosalicylate into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air to study oxidative decomposition) at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min). To perform kinetic analysis, repeat the experiment at multiple heating rates (e.g., 5, 15, and 20 °C/min).[3][4]

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at which 50% of the mass is lost (T50).

-

Utilize isoconversional methods (e.g., Friedman, Kissinger-Akahira-Sunose) to determine the activation energy (Ea) of decomposition as a function of conversion.[5]

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of methyl thiosalicylate and to identify endothermic or exothermic events.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Seal 2-5 mg of methyl thiosalicylate in a hermetically sealed aluminum pan. An identical empty pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from 30 °C to a temperature beyond the final decomposition temperature observed in TGA, at a heating rate identical to one of the TGA runs (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and quantify the enthalpy changes (ΔH) for any observed endothermic or exothermic peaks, which correspond to phase transitions or decomposition events.[6]

-

| Parameter | TGA | DSC |

| Measurement | Mass Loss | Heat Flow |

| Primary Output | Tonset, T50, Residual Mass | Tpeak, ΔH |

| Kinetic Data | Activation Energy (Ea) | Activation Energy (Ea) |

| Atmosphere | Inert or Oxidative | Inert or Oxidative |

| Sample Size | 5-10 mg | 2-5 mg |

Table 1: Comparison of TGA and DSC experimental parameters.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products generated during the thermal decomposition of methyl thiosalicylate.

Protocol:

-

Instrument Setup:

-

Pyrolyzer: A micro-furnace pyrolyzer directly coupled to the GC inlet.

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5MS) suitable for separating a wide range of organic compounds.

-

MS Detector: An electron ionization (EI) mass spectrometer.

-

-

Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of methyl thiosalicylate into a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis Temperature: Perform pyrolysis at several temperatures corresponding to the decomposition stages identified by TGA (e.g., Tonset, Tpeak of DTG). A common starting point for flash pyrolysis is 600 °C.[7]

-

GC Program: A temperature program that allows for the separation of expected products, for instance, starting at 40 °C and ramping to 300 °C.

-

MS Parameters: Scan a mass range of m/z 35-550.

-

-

Data Analysis:

Caption: Schematic of the Py-GC-MS experimental workflow.

Expected Outcomes and Mechanistic Elucidation

The combination of these analytical techniques will provide a wealth of data to construct a detailed picture of the thermal decomposition of methyl thiosalicylate.

-

TGA and DSC will reveal the temperature range of decomposition, the number of decomposition steps, the associated energetics (exothermic or endothermic), and the overall activation energy of the process.

-

Py-GC-MS will provide a "snapshot" of the decomposition products at different temperatures. Early-stage products might include methanol, carbon dioxide, and hydrogen sulfide, resulting from the initial fragmentation of the ester and thiol groups. At higher temperatures, more complex rearrangement and recombination products could be observed, such as dibenzothiophene, thianthrene, and various substituted aromatic compounds.

By correlating the evolution of specific products with the decomposition stages observed in TGA and DSC, a plausible decomposition mechanism can be proposed. For instance, the early detection of methanol and a corresponding endothermic event in DSC might suggest an initial ester cleavage.

Conclusion

While direct experimental data on the thermal decomposition of methyl thiosalicylate is not extensively published, this guide provides a robust and scientifically sound framework for its comprehensive investigation. The proposed multi-technique approach, leveraging the strengths of TGA, DSC, and Py-GC-MS, will enable researchers to elucidate the decomposition pathways, kinetics, and product profiles of this important chemical intermediate. The insights gained from such a study will be invaluable for process optimization, safety assessments, and the rational design of related synthetic routes in the pharmaceutical and chemical industries.

References

-

ResearchGate. A thermal analysis study of methyl salicylate. [Link]

-

National Center for Biotechnology Information. Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile Matrix. [Link]

-

ResearchGate. Route of decomposition of thiomersal (Thimerosal®). [Link]

-

National Center for Biotechnology Information. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. [Link]

-

Chemdad. METHYL THIOSALICYLATE. [Link]

-

PubMed. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography. [Link]

-

SciSpace. A Review of Thimerosal (Merthiolate) and its Ethylmercury Breakdown Product: Specific Historical Considerations Regarding Safety. [Link]

-

ElectronicsAndBooks. Route of decomposition of thiomersal (thimerosal). [Link]

-

ResearchGate. A Review of Thimerosal (Merthiolate) and its Ethylmercury Breakdown Product: Specific Historical Considerations Regarding Safety and Effectiveness. [Link]

-

National Institute of Standards and Technology. Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of polluted plastics. [Link]

-

Agilent. Py/GC/MS/MS Microplastic Analysis of Samples Containing Interfering Substances. [Link]

-

Krackeler Scientific, Inc. Methyl thiosalicylate. [Link]

-

MDPI. A Review on Catalytic Fast Co-Pyrolysis Using Analytical Py-GC/MS. [Link]

-

Pressure Sensitive Tape Council. PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. [Link]

-

USDA Agricultural Research Service. Recapturing and decomposing methyl bromide in fumigation effluents. [Link]

-